2-Bromo-6-methylbenzenesulfonamide
Overview
Description
2-Bromo-6-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.12 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BrNO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 250.12 .Scientific Research Applications
Antibacterial and Anti-inflammatory Potential
A study conducted by Abbasi et al. (2017) explored the synthesis of new sulfonamides bearing a 1,4-benzodioxin ring, including variants of 2-Bromo-6-methylbenzenesulfonamide. These compounds showed promising antibacterial activity against various Gram-positive and Gram-negative bacterial strains. Additionally, some derivatives exhibited significant inhibition against the lipoxygenase enzyme, suggesting potential applications in treating inflammatory diseases (Abbasi et al., 2017).
Anticancer Properties
Research by Zhang et al. (2010) and Ghorab et al. (2018) highlights the anticancer potential of certain derivatives of this compound. Zhang et al. synthesized a novel compound with the potential for cancer treatment, while Ghorab et al. designed and synthesized compounds with inhibitory activity against cyclin-dependent kinase-2 (CDK2), a critical target in cancer therapy. These compounds also enhanced the cytotoxic activity when combined with γ-radiation, indicating their potential as radio-sensitizing agents (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010); (Ghorab et al., 2018).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been used for various purposes. For instance, Gowda et al. (1983) reported the synthesis and applications of sodium N-bromo-p-nitrobenzenesulfonamide as an oxidizing titrant in the direct titration of various compounds. This highlights its utility in analytical methodologies (Gowda et al., 1983).
Enzyme Inhibitory Activity
The enzyme inhibitory potential of sulfonamide derivatives, including those of this compound, was investigated by Abbasi et al. (2019). The study aimed to develop new compounds with inhibitory activities against α-glucosidase and acetylcholinesterase, important targets in the treatment of diseases like diabetes and Alzheimer's. This research underscores the potential of these compounds in therapeutic applications (Abbasi et al., 2019).
Mechanism of Action
Target of Action
2-Bromo-6-methylbenzenesulfonamide is a type of sulfonamide, a group of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, eye function, and bacterial DNA synthesis .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of their target enzymes . They mimic the natural substrates of these enzymes, binding to the active sites and preventing the substrates from attaching. This inhibits the enzymes’ activity and disrupts the biochemical processes they are involved in .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides affects the synthesis of folate , a vital component for cells to make nucleic acids, such as DNA or RNA . By blocking this pathway, sulfonamides prevent bacteria from synthesizing their DNA, thereby inhibiting their growth and reproduction .
Result of Action
The result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth. By blocking the synthesis of bacterial DNA, these drugs prevent the bacteria from reproducing and spreading . This makes them effective in treating bacterial infections .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s metabolism and excretion .
Safety and Hazards
The compound is classified under GHS07 and comes with a warning signal word . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-bromo-6-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJQRXQXWXWKQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261758-21-7 | |
Record name | 2-bromo-6-methylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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